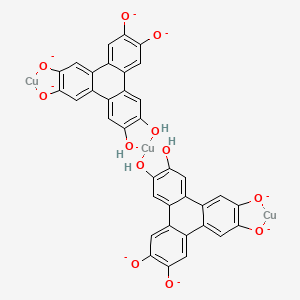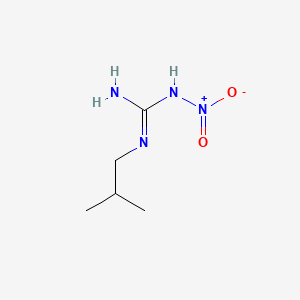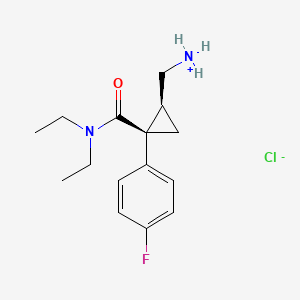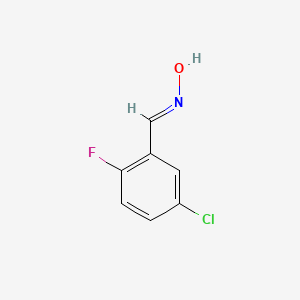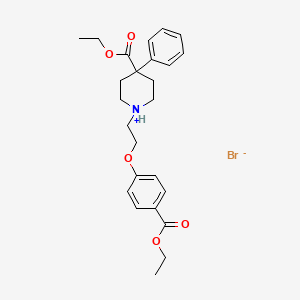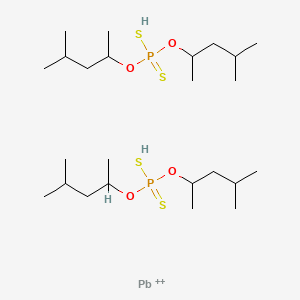
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt is a chemical compound with a complex structure. It is a derivative of 2-Pentanol, 4-methyl-, which is also known as 4-Methyl-2-pentanol. This compound is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt involves multiple steps. Initially, 2-Pentanol, 4-methyl- is reacted with hydrogen phosphorodithioate under controlled conditions to form the intermediate compound. This intermediate is then reacted with lead(2+) salts to form the final product. The reaction conditions typically involve specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to ensure consistent quality and yield. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential to monitor the reaction progress and purity of the final product.
化学反応の分析
Types of Reactions
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can yield a wide range of products, depending on the nature of the substituent introduced.
科学的研究の応用
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.
Industry: It is used in the production of lubricants, additives, and other industrial chemicals.
作用機序
The mechanism of action of 2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, altering their function and activity. This interaction can lead to various biochemical effects, including enzyme inhibition, metal chelation, and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
4-Methyl-2-pentanol: A precursor to the compound, used in similar applications.
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, sodium salt: A similar compound with sodium instead of lead, used in different industrial applications.
Methyl isobutyl carbinol: Another related compound with similar chemical properties.
Uniqueness
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt is unique due to its specific lead(2+) salt form, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including industrial chemistry and scientific research.
特性
CAS番号 |
20383-42-0 |
|---|---|
分子式 |
C24H54O4P2PbS4+2 |
分子量 |
804 g/mol |
IUPAC名 |
bis(4-methylpentan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane;lead(2+) |
InChI |
InChI=1S/2C12H27O2PS2.Pb/c2*1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4;/h2*9-12H,7-8H2,1-6H3,(H,16,17);/q;;+2 |
InChIキー |
ZLNDRELLNQEJHD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)OP(=S)(OC(C)CC(C)C)S.CC(C)CC(C)OP(=S)(OC(C)CC(C)C)S.[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)

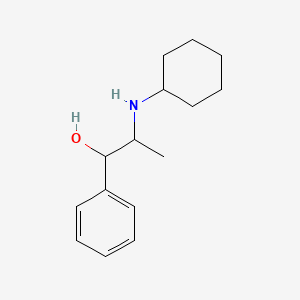
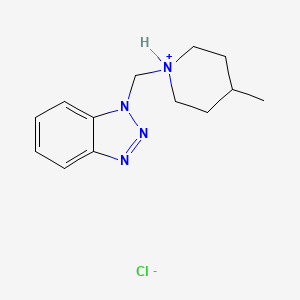
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
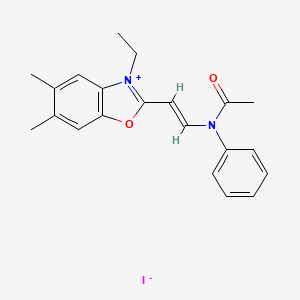
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)

